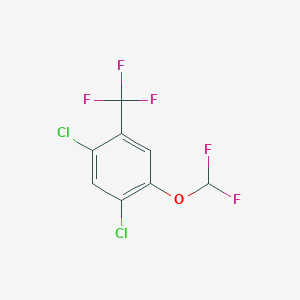
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
描述
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound that belongs to the class of benzotrifluorides. It is known for its unique chemical structure and significant biological activity. This compound has gained attention in various fields, including medical, environmental, and industrial research.
准备方法
The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and difluoromethoxybenzene as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled temperature conditions (20-30°C) for 1.5 to 2.5 hours.
Industrial Production: In industrial settings, the process involves the acylation of 2,4-dichlorophenol with oxalyl chloride in the presence of AlCl3, followed by distillation under reduced pressure to obtain the final product.
化学反应分析
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Common Reagents and Conditions: Typical reagents include chlorine gas, molecular chlorine, and catalysts such as metal salts and sulfur compounds.
Major Products: The major products formed from these reactions include chlorinated derivatives and fluorinated benzotrifluorides.
科学研究应用
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.
相似化合物的比较
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.
5-Chloro-2,4-difluorobenzotrifluoride: Contains different halogen substitutions.
3,4,5-Trichlorobenzotrifluoride: Has additional chlorine atoms but no difluoromethoxy group.
These comparisons highlight the unique presence of both chlorine and difluoromethoxy groups in this compound, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-2-5(10)6(16-7(11)12)1-3(4)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAVVJXGVSNTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1413177.png)
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)
![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)
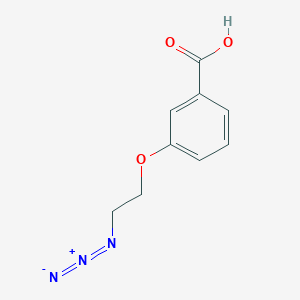
![C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride](/img/structure/B1413184.png)

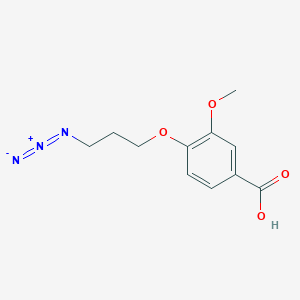
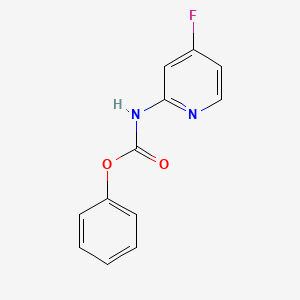
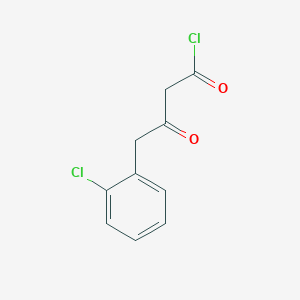
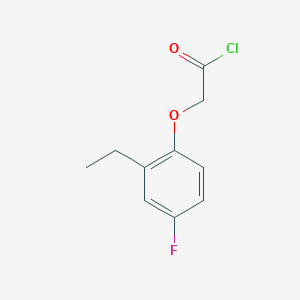
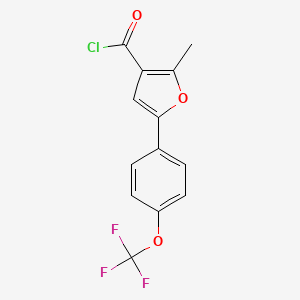
![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)

